1H,1H,15H-Octacosafluoro-1-pentadecanol 1H,1H,15H-Octacosafluoro-1-pentadecanol
Brand Name: Vulcanchem
CAS No.: 335-80-8
VCID: VC20313910
InChI: InChI=1S/C15H4F28O/c16-2(17)4(20,21)6(24,25)8(28,29)10(32,33)12(36,37)14(40,41)15(42,43)13(38,39)11(34,35)9(30,31)7(26,27)5(22,23)3(18,19)1-44/h2,44H,1H2
SMILES:
Molecular Formula: C15H4F28O
Molecular Weight: 732.15 g/mol

1H,1H,15H-Octacosafluoro-1-pentadecanol

CAS No.: 335-80-8

Cat. No.: VC20313910

Molecular Formula: C15H4F28O

Molecular Weight: 732.15 g/mol

* For research use only. Not for human or veterinary use.

1H,1H,15H-Octacosafluoro-1-pentadecanol - 335-80-8

Specification

CAS No. 335-80-8
Molecular Formula C15H4F28O
Molecular Weight 732.15 g/mol
IUPAC Name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15-octacosafluoropentadecan-1-ol
Standard InChI InChI=1S/C15H4F28O/c16-2(17)4(20,21)6(24,25)8(28,29)10(32,33)12(36,37)14(40,41)15(42,43)13(38,39)11(34,35)9(30,31)7(26,27)5(22,23)3(18,19)1-44/h2,44H,1H2
Standard InChI Key OGVSRHJIJPNZGO-UHFFFAOYSA-N
Canonical SMILES C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

Introduction

Molecular Structure and Nomenclature

Structural Characteristics

The compound’s IUPAC name, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15-octacosafluoropentadecan-1-ol, reflects its fully fluorinated carbon chain except for the terminal hydroxyl group . The backbone consists of 15 carbon atoms, with fluorine atoms replacing all hydrogen atoms except those on the first carbon and the hydroxyl group. This arrangement creates a perfluorinated "tail" and a polar "head," enabling dual solubility properties: lipophobicity due to the fluorinated chain and limited hydrophilicity from the hydroxyl group .

The molecular structure has been validated through spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry. The Standard InChIKey (OGVSRHJIJPNZGO-UHFFFAOYSA-N) provides a unique identifier for computational and database referencing .

Synthesis and Production

Electrochemical Fluorination (ECF)

1H,1H,15H-Octacosafluoro-1-pentadecanol is synthesized via electrochemical fluorination (ECF), a process involving the substitution of hydrogen atoms with fluorine using anhydrous hydrogen fluoride (HF) as both a solvent and fluorine source . This method typically yields a mixture of linear and branched isomers, though the linear form dominates in commercial production due to its superior performance in applications requiring uniform molecular packing .

Telomerization

An alternative route involves telomerization, where perfluoroalkyl iodides (PFAIs) react with tetrafluoroethylene (TFE) to form telomers. Subsequent oxidation or hydrolysis steps introduce the hydroxyl group . While telomerization offers better control over chain length, it is less commonly employed for long-chain PFAS due to economic constraints .

Physical and Chemical Properties

Thermodynamic Parameters

Computational models estimate key thermodynamic properties:

  • Gibbs free energy of formation (ΔfG°): -5,481.60 kJ/mol (Joback Method)

  • Enthalpy of formation (ΔfH°): -6,115.27 kJ/mol (Joback Method)

  • Heat of vaporization (ΔvapH): 25.55 kJ/mol

These values underscore the compound’s stability and low volatility, consistent with its perfluorinated structure.

Solubility and Partitioning

Analytical Characterization

Gas Chromatography (GC)

Retention indices (Kovats' RI) on non-polar columns provide a basis for analytical identification:

Column TypeActive PhaseTemperature (°C)Retention IndexReference
Capillary (50 m)Permaphase DMS1601,302Boneva & Kotov, 1992
Capillary (50 m)Permaphase DMS1701,290Boneva & Kotov, 1992
Capillary (50 m)Permaphase DMS1801,277Boneva & Kotov, 1992

The decreasing retention index with increasing temperature aligns with typical GC behavior for high-molecular-weight fluorinated compounds .

Applications and Industrial Use

Surface Modification

The compound’s hydrophobic properties make it suitable for water-repellent coatings in textiles, electronics, and construction materials. Its long fluorinated chain enhances durability compared to shorter-chain PFAS alternatives .

Polymer Additives

Incorporated into fluoropolymers, it improves resistance to solvents, acids, and UV degradation. Applications include wire insulation, gaskets, and non-stick surfaces .

Biomedical Research

Environmental and Health Considerations

Persistence and Bioaccumulation

As a long-chain PFAS (C15), 1H,1H,15H-Octacosafluoro-1-pentadecanol meets criteria for persistence (P) and bioaccumulation (B) under the Stockholm Convention . Environmental half-lives exceed decades in soil and groundwater, with biomagnification observed in aquatic food chains .

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